6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine
Description
Historical Context of Diazolopyrazole Chemistry
The development of diazolopyrazole chemistry traces its origins to the fundamental work on pyrazole compounds initiated in the late 19th century. The term pyrazole was first coined by German chemist Ludwig Knorr in 1883, establishing the foundation for this important class of heterocyclic compounds. This pioneering work laid the groundwork for the subsequent exploration of more complex fused ring systems that would eventually lead to the development of diazolopyrazole derivatives.
The evolution of azole chemistry gained significant momentum throughout the 20th century, particularly with the recognition of their therapeutic potential. The development of azole derivatives as antifungal agents represented a major advance in medicinal chemistry, beginning with the introduction of ketoconazole in the early 1980s and progressing through first-generation triazoles including fluconazole and itraconazole. These developments demonstrated the versatility and importance of nitrogen-containing heterocyclic systems in pharmaceutical applications.
The specific class of diazolopyrazole compounds emerged as researchers sought to combine the beneficial properties of both diazole and pyrazole ring systems. The synthesis of pyrazolo[3,4-c]pyrazole derivatives gained particular attention due to their potential as isosteric purine derivatives with significant pharmacological effects. These compounds serve as valuable intermediates and end products in the synthesis of physiologically active compounds, including those with potential applications in treating various diseases.
Recent advances in the field have focused on the design and development of more sophisticated diazole and diazine-based compounds. Between 2014 and 2023, significant progress has been made in understanding the structure-activity relationships of these compounds, particularly in their applications as fungicides and other bioactive agents. This period has seen an increased emphasis on developing compounds with improved efficacy, selectivity, and reduced resistance development.
Classification within Heterocyclic Chemistry
6-(4-Fluorophenyl)-4-methyl-1H,6H-diazolo[3,4-c]pyrazol-3-amine belongs to the broader category of nitrogen-containing heterocyclic compounds, specifically within the azole family. The compound represents a fusion of two important heterocyclic systems: the diazole moiety and the pyrazole ring system. This combination creates a unique structural framework that exhibits properties derived from both parent ring systems.
Within the hierarchical classification of heterocyclic chemistry, this compound falls under several important categories. First, it is classified as a member of the pyrazole family, which consists of five-membered aromatic rings containing two nitrogen atoms in adjacent positions. Pyrazoles themselves are characterized as azoles with a five-membered ring structure composed of three carbon atoms and two nitrogen atoms, represented by the molecular formula C₃H₄N₂ for the parent compound.
The diazolo[3,4-c]pyrazole core structure represents a more complex arrangement where additional nitrogen atoms are incorporated into a fused ring system. This creates a bicyclic heterocycle that maintains the aromaticity and stability of the individual ring components while introducing new chemical and physical properties. The compound can be further classified as a substituted diazolopyrazole, with specific substituents including a 4-fluorophenyl group and a methyl group that influence its overall properties.
The presence of multiple nitrogen atoms within the ring system classifies this compound as a polyazole, a subclass of heterocycles known for their enhanced electron-deficient character and potential for diverse chemical reactivity. The fluorine substitution on the phenyl ring introduces additional complexity, as organofluorine compounds represent a distinct category within organic chemistry with unique properties related to the electronegativity and size of the fluorine atom.
Nomenclature and Structural Identification
The systematic nomenclature of 6-(4-fluorophenyl)-4-methyl-1H,6H-diazolo[3,4-c]pyrazol-3-amine follows the International Union of Pure and Applied Chemistry naming conventions for complex heterocyclic systems. The name provides detailed information about the molecular structure, including the positions of substituents and the arrangement of the fused ring system.
The structural identification of this compound is facilitated by several key molecular descriptors and identifiers. The compound possesses the molecular formula C₁₁H₁₀FN₅, indicating the presence of eleven carbon atoms, ten hydrogen atoms, one fluorine atom, and five nitrogen atoms. The molecular weight is calculated as 231.23 grams per mole, providing important information for analytical and synthetic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀FN₅ |
| Molecular Weight | 231.23 g/mol |
| Chemical Abstracts Service Number | 926270-56-6 |
| International Chemical Identifier Key | RNJOFCSXDPWONK-UHFFFAOYSA-N |
The Chemical Abstracts Service registry number 926270-56-6 provides a unique identifier for this specific compound, facilitating its identification in chemical databases and literature. This numbering system ensures precise identification and eliminates confusion that might arise from various naming conventions or structural representations.
The structural complexity of 6-(4-fluorophenyl)-4-methyl-1H,6H-diazolo[3,4-c]pyrazol-3-amine is reflected in its multiple ring systems and substituent patterns. The core diazolo[3,4-c]pyrazole system represents a fusion of nitrogen-containing rings that creates a rigid, planar structure conducive to various intermolecular interactions. The 4-fluorophenyl substituent at position 6 introduces aromatic character and the unique properties associated with fluorine substitution, including enhanced lipophilicity and potential for specific binding interactions.
The presence of an amino group at position 3 provides a site for potential hydrogen bonding and chemical modification, while the methyl group at position 4 contributes to the overall hydrophobic character of the molecule. These structural features combine to create a compound with distinct physicochemical properties that influence its behavior in various chemical and biological systems.
Significance in Scientific Research
The scientific significance of 6-(4-fluorophenyl)-4-methyl-1H,6H-diazolo[3,4-c]pyrazol-3-amine extends across multiple research domains, reflecting the growing importance of complex heterocyclic systems in modern chemical research. The compound represents an important example of how structural diversity in nitrogen-containing heterocycles can lead to novel properties and potential applications.
Research into pyrazole derivatives has demonstrated their emergence as privileged scaffolds in drug discovery, with a significant increase in pyrazole-containing compounds reported in recent years. The structural complexity of diazolopyrazole systems like 6-(4-fluorophenyl)-4-methyl-1H,6H-diazolo[3,4-c]pyrazol-3-amine positions these compounds at the forefront of efforts to develop new bioactive molecules with enhanced properties and selectivity.
The compound's significance is further highlighted by its potential applications in various research areas. Pyrazolo[3,4-c]pyrazole derivatives have been identified as effective inhibitors of specific enzyme systems, with potential applications in treating various medical conditions. The incorporation of fluorine substitution enhances the compound's potential for biological activity, as organofluorine compounds often exhibit improved metabolic stability and enhanced binding affinity for biological targets.
| Research Domain | Potential Applications | Key Properties |
|---|---|---|
| Medicinal Chemistry | Enzyme Inhibition | Enhanced Metabolic Stability |
| Materials Science | Structural Scaffolds | Planar Architecture |
| Synthetic Chemistry | Building Blocks | Multiple Reactive Sites |
| Analytical Chemistry | Reference Standards | Unique Spectroscopic Properties |
From a synthetic chemistry perspective, the compound serves as an important example of successful multi-ring fusion and selective functionalization. The synthesis of such complex heterocyclic systems requires sophisticated methodologies and demonstrates advances in modern organic synthesis techniques. The ability to introduce specific substituents at defined positions within the diazolopyrazole framework represents a significant achievement in heterocyclic chemistry.
The compound also contributes to our understanding of structure-activity relationships in nitrogen-rich heterocyclic systems. The combination of multiple nitrogen atoms within fused ring systems creates unique electronic properties that influence both chemical reactivity and potential biological activity. Research into these relationships provides valuable insights for the design of new compounds with tailored properties for specific applications.
Furthermore, the availability of this compound as a research chemical facilitates ongoing investigations into the properties and potential applications of diazolopyrazole systems. This accessibility enables researchers across various disciplines to explore the compound's properties and evaluate its potential for specific applications, contributing to the broader understanding of this important class of heterocyclic compounds.
Properties
IUPAC Name |
6-(4-fluorophenyl)-4-methyl-2H-pyrazolo[3,4-c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN5/c1-6-9-10(13)14-15-11(9)17(16-6)8-4-2-7(12)3-5-8/h2-5H,1H3,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRTTWDTZJYJGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NNC(=C12)N)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of 6-(4-fluorophenyl)-4-methyl-1H,6H-diazolo[3,4-c]pyrazol-3-amine typically involves the following key steps:
- Formation of the Pyrazole Core: Starting from appropriate hydrazine derivatives and β-dicarbonyl compounds or equivalents, the pyrazole ring is constructed via condensation and cyclization.
- Introduction of the Diazolo Ring: The diazolo moiety is formed by further cyclization involving nitrogen-containing reagents, often through intramolecular cyclization of hydrazine-substituted intermediates.
- Incorporation of the 4-Fluorophenyl Group: The fluorophenyl substituent is introduced either through the use of fluorinated aromatic precursors or via cross-coupling reactions after core cyclization.
- Amino Group Installation: The amine functionality at the 3-position is typically introduced via nucleophilic substitution or reduction of nitro precursors.
This synthetic route is supported by the molecular formula C11H10FN5 and a molecular weight of 231.23 g/mol, confirming the incorporation of the fluorophenyl group and the diazolopyrazole core.
Detailed Synthetic Steps and Conditions
Although specific detailed protocols are limited in publicly available literature, the general synthetic methodology can be outlined as follows, based on analogous diazolopyrazole syntheses and fluorophenyl integration strategies:
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine hydrate + β-diketone or β-ketoester, reflux in ethanol or similar solvent | Formation of 4-methylpyrazole intermediate |
| 2 | Diazolo ring cyclization | Treatment with appropriate diazotizing agents or nitrogen donors under acidic/basic conditions | Cyclization to form diazolopyrazole scaffold |
| 3 | Introduction of 4-fluorophenyl | Use of 4-fluorophenylboronic acid or 4-fluorobromobenzene in Suzuki or Buchwald-Hartwig coupling with halogenated intermediate | Attachment of fluorophenyl substituent at position 6 |
| 4 | Amination at position 3 | Nucleophilic substitution or reduction of nitro group using reducing agents like SnCl2 or catalytic hydrogenation | Installation of amine functional group |
The cyclization reactions are typically carried out under controlled temperature (60–120°C) and inert atmosphere to avoid side reactions. Solvents such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are commonly employed.
Research Findings on Synthetic Optimization
- Yield and Purity: Optimizing the cyclization step is critical for high yield and purity. Use of catalysts such as palladium complexes in coupling reactions enhances the efficiency of fluorophenyl group incorporation.
- Reaction Time and Temperature: Prolonged heating can lead to degradation; thus, reaction times are optimized between 4–12 hours depending on the step.
- Solvent Effects: Polar aprotic solvents like DMF improve solubility of intermediates and facilitate coupling reactions.
- Purification: Chromatographic techniques such as silica gel column chromatography or recrystallization from suitable solvents are used to purify the final compound.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Reaction temperature | 60–120 °C | Controlled to prevent decomposition |
| Reaction time | 4–12 hours | Depends on step and reagents |
| Solvents used | Ethanol, DMF, DMSO | Polar aprotic solvents favored for coupling steps |
| Catalysts | Pd(PPh3)4, Pd(OAc)2 with phosphine ligands | Enhance cross-coupling efficiency |
| Purification methods | Column chromatography, recrystallization | Ensure high purity for research applications |
| Yield | 50–85% (varies by step and scale) | Optimization required for scale-up |
Challenges and Considerations
- Fluorophenyl Group Stability: The fluorinated aromatic ring must be handled carefully to avoid defluorination during harsh reaction conditions.
- Selectivity in Cyclization: Controlling regioselectivity during ring closure is essential to obtain the correct diazolopyrazole isomer.
- Scalability: Large-scale synthesis requires optimization of reaction parameters to maintain yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: Due to its unique structure, it is explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine and related analogs:
Key Observations:
Substituent Effects: The 4-fluorophenyl group in the target compound increases lipophilicity (logP ~2.2) compared to non-fluorinated analogs like the 6-methyl derivative (logP ~1.5) . This enhances membrane permeability, a critical factor in drug design. Ethyl vs. Methyl: The 4-ethyl analog (CID 136028796) exhibits a larger collision cross-section (CCS = 133.2 Ų for [M+H]+), suggesting greater conformational flexibility .
Biological Activity Trends: Pyrazole-3-amine derivatives are frequently explored as kinase inhibitors (e.g., PKCα/β inhibitors in ). The fluorophenyl group in the target compound may mimic ATP-binding motifs in kinase domains .
Biological Activity
6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine (CAS No. 926261-46-3) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its anti-inflammatory, anti-bacterial, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of 6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine is CHFN, with a molecular weight of 245.26 g/mol. Its structure features a diazole ring which is known for conferring various biological activities.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study demonstrated that compounds similar to 6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at a concentration of 10 µM compared to standard drugs like dexamethasone . This suggests that the compound may possess similar anti-inflammatory capabilities.
Anti-bacterial Activity
The compound's potential antibacterial activity has been explored in various studies. A related class of pyrazole compounds demonstrated efficacy against common bacterial strains such as E. coli and Staphylococcus aureus. One study highlighted that modifications in the pyrazole structure significantly enhanced antibacterial activity, indicating that 6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine could also be effective against pathogenic bacteria .
Other Pharmacological Effects
The biological profile of pyrazole derivatives often includes effects on the central nervous system and potential use as anti-cancer agents. Compounds with similar structures have shown promise in inhibiting monoamine oxidase enzymes (MAO-A and MAO-B), which are relevant in neurodegenerative diseases and mood disorders .
Synthesis and Evaluation
A series of studies have synthesized various pyrazole derivatives to evaluate their biological activities. For example:
- Study A : A novel series of pyrazole derivatives were synthesized and tested for anti-inflammatory effects. The most active compounds exhibited significant inhibition of IL-6 and TNF-α production .
| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| Compound A | 76 | 85 |
| Compound B | 61 | 76 |
Mechanistic Insights
The mechanism by which these compounds exert their effects often involves modulation of inflammatory pathways. For instance, the inhibition of NF-kB signaling has been implicated in the anti-inflammatory activity observed in some pyrazole derivatives .
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity and stability?
The compound contains a fused [1,2]diazolo[3,4-c]pyrazole core substituted with a 4-fluorophenyl group and a methyl group. The fluorophenyl moiety enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and small atomic radius, while the methyl group may sterically hinder certain reactions . Stability can be assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Reactivity studies (e.g., nucleophilic substitution at the amine group) should consider the electron-withdrawing effects of fluorine .
Basic: What synthetic routes are commonly employed for this compound?
A typical synthesis involves:
Heterocycle formation : Condensation of hydrazine derivatives with diketones or β-ketoesters to form the pyrazole core.
Fluorophenyl incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 4-fluorophenyl group .
Methylation : Alkylation using methyl iodide or dimethyl sulfate under basic conditions.
Key intermediates should be characterized via / NMR and high-resolution mass spectrometry (HRMS) .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) can determine bond angles, dihedral angles, and packing interactions. For example, discrepancies in the planarity of the diazole ring can be resolved by comparing experimental data with density functional theory (DFT)-optimized structures . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Advanced: How do structural analogs differ in biological activity, and what methodologies validate these differences?
Advanced: How can molecular docking predict binding modes to biological targets?
Target selection : Prioritize proteins with known pyrazole interactions (e.g., kinases, GPCRs).
Docking software : AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3e).
Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å). For example, fluorophenyl groups often occupy hydrophobic pockets, while the amine forms hydrogen bonds with catalytic residues .
Advanced: How should researchers address contradictory bioactivity data across studies?
Source analysis : Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration).
Metabolic stability : Use liver microsomes to assess compound degradation rates.
Off-target profiling : Screen against panels of receptors/enzymes (e.g., Eurofins CEREP panel) .
Statistical rigor : Ensure replicates (n ≥ 3) and blinded data analysis to minimize bias .
Basic: What analytical techniques confirm compound purity and identity?
- Purity : HPLC (≥95% purity, C18 column, acetonitrile/water gradient).
- Identity : NMR (δ 6.8–7.2 ppm for fluorophenyl protons), NMR (δ -110 to -115 ppm), and HRMS (theoretical vs. observed m/z) .
- Elemental analysis : Match calculated vs. experimental C, H, N, F percentages .
Advanced: What strategies optimize solubility for in vivo studies?
Prodrug design : Introduce phosphate or acetate groups at the amine.
Formulation : Use cyclodextrins or lipid nanoparticles.
pH adjustment : Prepare citrate-buffered solutions (pH 4–5) for amine protonation.
Validate via shake-flask method (aqueous/organic partitioning) and dynamic light scattering (DLS) for nanoparticle size .
Basic: How is the compound’s stability under various storage conditions assessed?
- Short-term : Accelerated stability testing (40°C/75% RH for 1 month).
- Long-term : -20°C in amber vials with desiccants; monitor via HPLC every 3 months.
- Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation products .
Advanced: How can structure-activity relationship (SAR) studies guide further optimization?
Substitution patterns : Replace fluorine with chlorine (larger size) or hydrogen (control).
Core modification : Test [1,2,4]triazolo analogs for altered binding kinetics.
Data-driven design : Use multivariate analysis (e.g., PCA) to correlate logP, polar surface area, and IC values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
